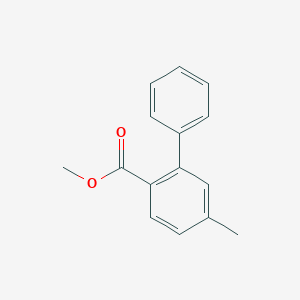

Methyl 5-methylbiphenyl-2-carboxylate

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

TET-mediated Active DNA Demethylation

Methyl 5-methylbiphenyl-2-carboxylate is implicated in the process of active DNA demethylation, a crucial regulatory mechanism in mammalian development and disease. The TET (ten-eleven translocation) family of enzymes can oxidize 5-methylcytosine (5mC) to generate 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC), leading to DNA demethylation. This process involves complex biochemical mechanisms and is critical for maintaining gene expression and cellular identity (Wu & Zhang, 2017). Moreover, the TET proteins' ability to convert 5mC to 5fC and 5caC has been shown to influence genomic DNA, pointing towards an enzymatic activity–dependent demethylation pathway (Ito et al., 2011).

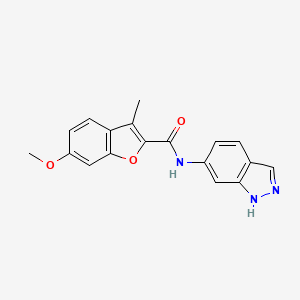

Structural and Spectral Insights

The synthesis and characterization of related compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid offer valuable insights into the structural and spectral properties of methyl 5-methylbiphenyl-2-carboxylate derivatives. Such studies are vital for understanding the molecular interactions and stability of these compounds under various conditions (Viveka et al., 2016).

Palladium-catalyzed Reactions

The compound's utility extends to palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids. This reactivity demonstrates its potential in synthetic organic chemistry for creating structurally complex molecules with high precision, contributing to advancements in drug development and materials science (Giri et al., 2007).

Fluorescent Chloride Sensor Development

Methyl 5-methylbiphenyl-2-carboxylate derivatives have been explored for creating optical chloride sensors, demonstrating the compound's utility in developing sensitive and selective probes for chloride ions. These sensors can be used in various analytical applications, including environmental monitoring and biomedical research (Das, Mohar, & Bag, 2021).

Corrosion Inhibition

Research into pyranpyrazole derivatives, structurally related to methyl 5-methylbiphenyl-2-carboxylate, has shown potential for use as corrosion inhibitors. These findings highlight the broader applicability of such compounds in industrial applications, particularly in protecting metals from corrosion in harsh environments (Dohare et al., 2017).

Eigenschaften

IUPAC Name |

methyl 4-methyl-2-phenylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-8-9-13(15(16)17-2)14(10-11)12-6-4-3-5-7-12/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCJFGSLSLXVOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OC)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-methylbiphenyl-2-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-bromophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2776476.png)

![2-(3,4-dimethylphenyl)-5-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2776478.png)

![(4-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2776480.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2776486.png)

![3-amino-N-cyclopropyl-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2776487.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(4-methoxystyryl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2776489.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2776498.png)